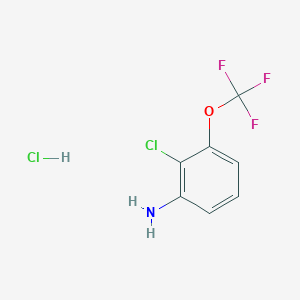

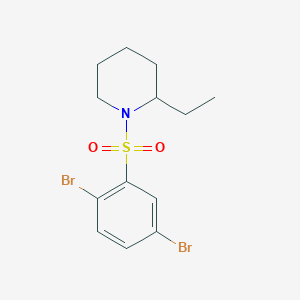

![molecular formula C7H8N4 B2752399 4-[(1R)-1-Azidoethyl]pyridine CAS No. 603999-02-6](/img/structure/B2752399.png)

4-[(1R)-1-Azidoethyl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Luminescent Probes

Pyridine derivatives have been synthesized and studied for their potential as luminescent probes. For instance, heterometallic coordination polymers with pyridine-2,6-dicarboxylic acid exhibit significant emission intensity increases upon the addition of Zn2+, suggesting their utility in detecting metal ions (Zhao et al., 2004).

Catalytic Applications

Catalytic enantioselective additions of prochiral radicals to vinylpyridines have been achieved under cooperative photoredox and asymmetric catalysis, highlighting the versatility of pyridine derivatives in synthesizing chiral molecules with potential pharmaceutical applications (Cao et al., 2019).

Water Oxidation

Research on Ru complexes involving pyridine derivatives has demonstrated their effectiveness in catalyzing water oxidation, an essential process for sustainable hydrogen production and energy storage (Zong & Thummel, 2005).

Photocatalytic Hydrogen Production

Platinum(II) terpyridyl complexes, related to pyridine structures, have been utilized in photocatalytic systems for hydrogen production from 1,4-dihydropyridines, showcasing the potential of pyridine derivatives in renewable energy technologies (Zhang et al., 2004).

Molecular Magnets

Complexes built from the manganese-azido system with pyridine derivatives have been studied for their magnetic properties, indicating the role of pyridine-based ligands in developing new materials with specific magnetic behaviors (Escuer et al., 1997).

将来の方向性

While specific future directions for “4-[(1R)-1-Azidoethyl]pyridine” are not mentioned in the search results, one study discusses future research trends of lignin-derived carbon materials, which could potentially apply to pyridine derivatives . Another study highlights the potential of pyrrolo[2,1-f][1,2,4]triazine, a fused heterocycle similar to pyridine, in cancer therapy .

作用機序

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives, which share a similar core structure with 4-[(1r)-1-azidoethyl]pyridine, have been studied for their potential as covalent anticancer agents . These compounds have been found to inhibit KRAS G12C, a gene mutation associated with various types of cancer .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is based on their structure-activity relationship .

Biochemical Pathways

In this pathway, the bacterium Bacillus aryabhattai strain NM1-A2 completely degraded pyridine within a 100-hour incubation period

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potent activity against certain cancer cell lines . For instance, one derivative exhibited potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

特性

IUPAC Name |

4-[(1R)-1-azidoethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-6(10-11-8)7-2-4-9-5-3-7/h2-6H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNCEZHAFDXOB-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)

![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)

![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)